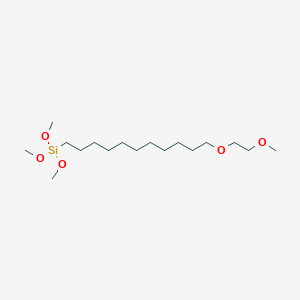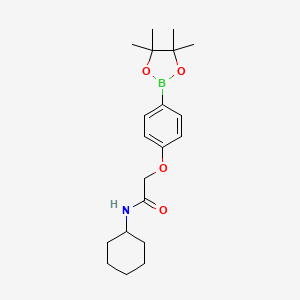![molecular formula C19H36NNaO3 B8070726 sodium;2-[hexadecanoyl(methyl)amino]acetate](/img/structure/B8070726.png)
sodium;2-[hexadecanoyl(methyl)amino]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
sodium;2-[hexadecanoyl(methyl)amino]acetate is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
准备方法
The synthesis of sodium;2-[hexadecanoyl(methyl)amino]acetate involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:
Carbonization: This step involves the carbonization of a suitable precursor material under controlled conditions. The temperature and duration of carbonization are critical factors that influence the quality and properties of the final product.
Sulfonation: After carbonization, the material undergoes sulfonation using agents such as sulfuric acid or chlorosulfonic acid. This step introduces sulfonic acid groups into the structure, enhancing its reactivity and functionality.
In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques to ensure consistent quality and yield. The choice of precursor materials and reaction conditions can vary depending on the desired properties of the final product.
化学反应分析
sodium;2-[hexadecanoyl(methyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions involving this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often yield alcohols or other reduced forms of the compound.
Substitution: Substitution reactions, such as halogenation or nitration, can be performed on this compound using appropriate reagents and conditions. These reactions introduce new functional groups into the molecule, altering its chemical and physical properties.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
sodium;2-[hexadecanoyl(methyl)amino]acetate has a wide range of applications in scientific research, including:
Chemistry: In chemistry, this compound is used as a catalyst or reagent in various organic synthesis reactions. Its unique structure and reactivity make it valuable for developing new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with specific proteins or enzymes, influencing biological processes and pathways.
Medicine: In the medical field, this compound is investigated for its therapeutic potential. It may have applications in drug development, particularly in targeting specific diseases or conditions.
Industry: In industrial applications, this compound is used in the production of advanced materials, such as polymers or composites. Its properties can enhance the performance and durability of these materials.
作用机制
The mechanism of action of sodium;2-[hexadecanoyl(methyl)amino]acetate involves its interaction with specific molecular targets and pathways. This compound may bind to particular proteins or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
sodium;2-[hexadecanoyl(methyl)amino]acetate can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Aspirin (CID 2244): Known for its anti-inflammatory and analgesic properties, aspirin has a different mechanism of action and applications compared to this compound.
Sulindac (CID 1548887): This compound is used as a nonsteroidal anti-inflammatory drug (NSAID) and has distinct chemical properties and therapeutic uses.
Salicylsalicylic acid (CID 5161): Another compound with anti-inflammatory properties, it differs in structure and reactivity from this compound.
The uniqueness of this compound lies in its specific structure and reactivity, which enable its diverse applications in various scientific fields.
属性
IUPAC Name |
sodium;2-[hexadecanoyl(methyl)amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(21)20(2)17-19(22)23;/h3-17H2,1-2H3,(H,22,23);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHKUMFBHOJIMU-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)N(C)CC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N(C)CC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36NNaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
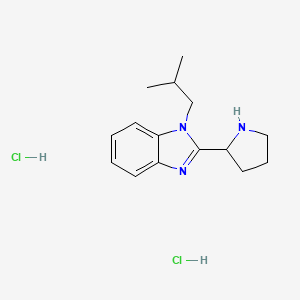
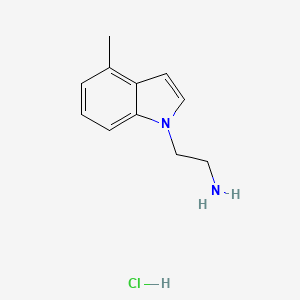
![(2S)-4-methylsulfanyl-2-[(2-pyrrol-1-yl-1,3-benzothiazole-6-carbonyl)amino]butanoic acid](/img/structure/B8070658.png)
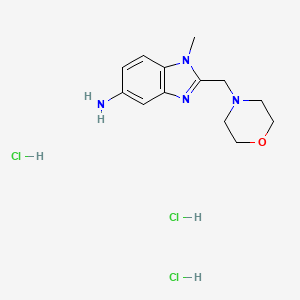
![1-Methyl-2-[(4-methylpiperazin-1-yl)methyl]benzimidazol-5-amine;trihydrochloride](/img/structure/B8070674.png)
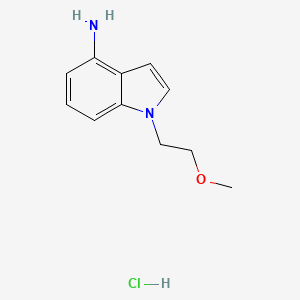
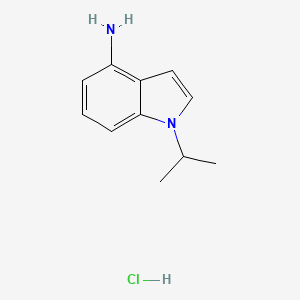

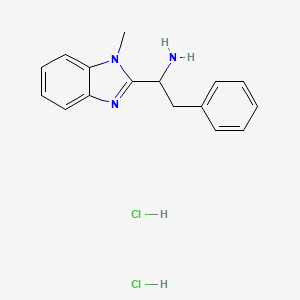
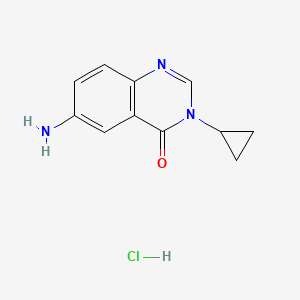
![3-{[(tert-butoxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid](/img/structure/B8070707.png)
![[(1R,2S)-1-carboxy-1-hydroxypropan-2-yl]azanium;chloride](/img/structure/B8070721.png)
